molecular formula C8H9Br2NO2 B8569836 4-(2,3-Dibromopropoxy)pyridin-3-ol CAS No. 383901-21-1

4-(2,3-Dibromopropoxy)pyridin-3-ol

Cat. No.: B8569836
CAS No.: 383901-21-1
M. Wt: 310.97 g/mol
InChI Key: GHKWPTDSKGUXPG-UHFFFAOYSA-N
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Description

4-(2,3-Dibromopropoxy)pyridin-3-ol is a brominated aromatic compound characterized by a pyridine core substituted with a hydroxyl group at the 3-position and a 2,3-dibromopropoxy group at the 4-position. This structure confers unique physicochemical properties, including high thermal stability and halogen-mediated flame-retardant activity. The compound is part of a broader class of brominated flame retardants (BFRs) used in polymers, textiles, and electronic materials to inhibit combustion . Its mechanism of action involves the release of bromine radicals during thermal decomposition, which scavenge free radicals and suppress flame propagation.

Properties

CAS No.

383901-21-1

Molecular Formula

C8H9Br2NO2

Molecular Weight

310.97 g/mol

IUPAC Name

4-(2,3-dibromopropoxy)pyridin-3-ol

InChI

InChI=1S/C8H9Br2NO2/c9-3-6(10)5-13-8-1-2-11-4-7(8)12/h1-2,4,6,12H,3,5H2

InChI Key

GHKWPTDSKGUXPG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(CBr)Br)O

Origin of Product

United States

Comparison with Similar Compounds

4-[(E)-(1H-Indazol-1-ylimino)methyl]pyridin-3-ol (7b) and 4-[(E)-(2H-Indazol-2-ylimino)methyl]pyridin-3-ol (7c)

These compounds () share the pyridin-3-ol backbone but replace the dibromopropoxy group with indazole-imino-methyl substituents. Key differences include:

  • Polarity : Higher TLC Rf values (7b: 0.82; 7c: 0.79 in 9:1 CHCl₃-C₂H₅OH) indicate lower polarity compared to this compound, which likely has higher polarity due to bromine atoms.
  • Thermal Stability : Melting points for 7b (186–190°C) and 7c (267–270°C) exceed typical ranges for brominated ethers, suggesting stronger intermolecular interactions (e.g., hydrogen bonding) in the indazole derivatives .
  • Application : 7b and 7c are studied for pharmaceutical or coordination chemistry applications, unlike the flame-retardant focus of the target compound .

Halogenated Pyridinols ()

  • 2,5-Dichloro-4,6-diiodopyridin-3-ol and 2-Bromo-6-(hydroxymethyl)-4-iodopyridin-3-ol feature mixed halogen substituents. These compounds exhibit distinct reactivity patterns (e.g., iodine’s leaving-group propensity) and are used in cross-coupling reactions or as intermediates in drug synthesis, contrasting with the flame-retardant utility of the dibromopropoxy derivative .

Brominated Flame Retardants (BFRs)

Tetrabromobisphenol A (TBBPA; CAS 79-94-7)

A widely used BFR with a bisphenol core and four bromine atoms. Differences include:

  • Structure: TBBPA lacks the pyridine ring and propoxy chain, instead featuring two phenol groups linked by an isopropylidene bridge.
  • Environmental Impact : TBBPA is more persistent in ecosystems and bioaccumulates in adipose tissue, whereas this compound’s environmental fate is less documented but likely involves slower degradation due to its ether linkage .
  • Thermal Decomposition : TBBPA releases hydrogen bromide (HBr) at lower temperatures (~200°C), while the target compound’s decomposition pathway may involve sequential Br radical release due to its propoxy chain .

2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane (CAS 21850-44-2)

This structurally complex BFR shares the 2,3-dibromopropoxy group but incorporates it into a bisphenylpropane framework. Key contrasts:

  • Molecular Weight : The bisphenyl derivative (MW ~944 g/mol) is significantly heavier than this compound (estimated MW ~350 g/mol), affecting its mobility in polymers and environmental matrices .
  • Efficiency : The multiple bromine atoms in the bisphenyl compound enhance flame-retardant efficiency but increase toxicity risks compared to the pyridine-based analogue .

Methoxy and Allyloxy Derivatives

  • Benzene, 1,1'-(1-methylethylidene)bis[3,5-dibromo-4-methoxy]- (CAS 37853-61-5) : Replacing dibromopropoxy with methoxy groups reduces bromine content (lower flame-retardant efficacy) but improves biodegradability due to less steric hindrance .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Application Notable Properties
This compound C₈H₇Br₂NO₂ ~350 (calculated) Not reported Flame retardant High bromine content, thermal stability
4-[(E)-(1H-Indazol-1-ylimino)methyl]pyridin-3-ol (7b) C₁₃H₁₁N₅O 253.26 186–190 Pharmaceutical research Hydrogen-bonding capacity, moderate polarity
Tetrabromobisphenol A (TBBPA) C₁₅H₁₂Br₄O₂ 543.87 180–185 Flame retardant Bioaccumulative, releases HBr upon heating
2,2-Bis[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]propane C₂₁H₂₀Br₈O₂ 943.61 Not reported Flame retardant High bromine load, persistent in environment

Research Findings and Implications

  • Substituent Effects : The 2,3-dibromopropoxy group in this compound enhances flame-retardant efficiency compared to methoxy or allyloxy analogues but may increase environmental persistence due to steric and electronic effects .
  • Thermal Behavior : Pyridine-based BFRs like the target compound likely decompose at higher temperatures than benzene-based analogues (e.g., TBBPA), making them suitable for high-temperature polymers .

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